molecular formula C24H20ClFN2 B2384619 4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole CAS No. 477762-83-7

4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole

Cat. No.: B2384619
CAS No.: 477762-83-7
M. Wt: 390.89
InChI Key: VFFGDZQCAMOQKI-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The introduction of the chlorophenyl and fluoropropylphenyl groups is achieved through substitution reactions. This can be done using halogenated aromatic compounds and appropriate nucleophiles under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using halogenated aromatics and organometallic reagents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact mechanism would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylpyrazole: A simpler analog with only a chlorophenyl group attached to the pyrazole ring.

    2-fluoro-4-propylphenylpyrazole: Another analog with only a fluoropropylphenyl group attached to the pyrazole ring.

Uniqueness

4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole is unique due to the presence of both chlorophenyl and fluoropropylphenyl groups, which impart distinct chemical and physical properties. This dual substitution pattern can lead to enhanced biological activity, improved solubility, and increased stability compared to its simpler analogs.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2/c1-2-3-16-4-13-21(23(26)14-16)17-5-7-19(8-6-17)24-22(15-27-28-24)18-9-11-20(25)12-10-18/h4-15H,2-3H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFGDZQCAMOQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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